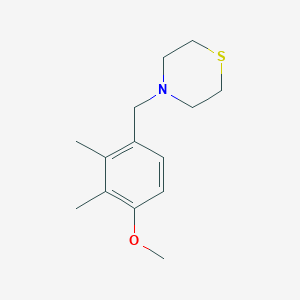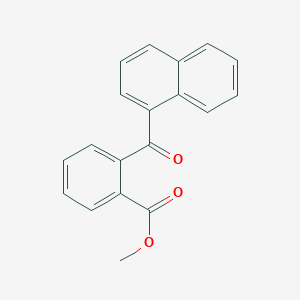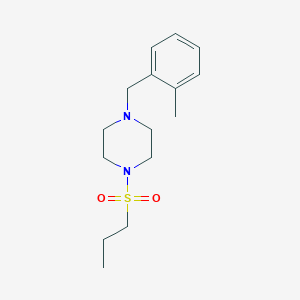![molecular formula C13H10F3NO2 B5688569 2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5688569.png)
2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide is a chemical compound commonly known as TFMF. It is a furan derivative that has been widely used in scientific research due to its unique properties. TFMF is an important compound in the field of pharmacology and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of TFMF is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters. TFMF has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has a calming effect on the nervous system. TFMF has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
TFMF has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help to reduce inflammation and pain. TFMF has also been shown to increase the levels of antioxidants in the body, which can help to protect against oxidative stress. In addition, TFMF has been shown to have a calming effect on the nervous system, which can help to reduce anxiety and promote relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMF has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. TFMF is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations to the use of TFMF in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, TFMF has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on TFMF. One area of interest is the potential use of TFMF in the treatment of neurodegenerative disorders. TFMF has been shown to have neuroprotective properties, and further research is needed to determine its potential as a therapeutic agent for these conditions. Another area of interest is the potential use of TFMF in the treatment of cancer. TFMF has been shown to have anticancer properties, and further research is needed to determine its potential as a chemotherapeutic agent. Finally, further research is needed to better understand the mechanism of action of TFMF and its potential applications in other areas of medicine and science.
Métodos De Síntesis
TFMF can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-3-furoic acid with trifluoromethylphenylamine in the presence of a dehydrating agent. Another method involves the reaction of 2-methyl-3-furoic acid with trifluoromethylphenyl isocyanate. The synthesis of TFMF is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
Aplicaciones Científicas De Investigación
TFMF has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. TFMF has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, TFMF has been shown to have potential applications in the field of cancer research.
Propiedades
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-8-11(5-6-19-8)12(18)17-10-4-2-3-9(7-10)13(14,15)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKDMLVLKWTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclopropylcarbonyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5688491.png)
![1-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5688506.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide](/img/structure/B5688507.png)
![5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide](/img/structure/B5688526.png)
![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)

![1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5688582.png)
![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)

![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)
